molecular formula C11H20ClN5 B042743 Bis(tert-butylamino)chloro-s-triazine CAS No. 39605-42-0

Bis(tert-butylamino)chloro-s-triazine

Cat. No.: B042743
CAS No.: 39605-42-0
M. Wt: 257.76 g/mol
InChI Key: FOCLPSNTXOGURM-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H20ClN5 and a molecular weight of 257.763 . This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the chloro and bis(1,1-dimethylethyl) groups makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- typically involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure the selective substitution of chlorine atoms with tert-butylamine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1,1-dimethylethyl)- is unique due to the presence of the bis(1,1-dimethylethyl) groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCLPSNTXOGURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192721
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39605-42-0
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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